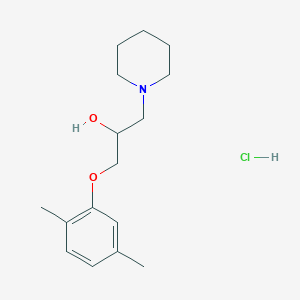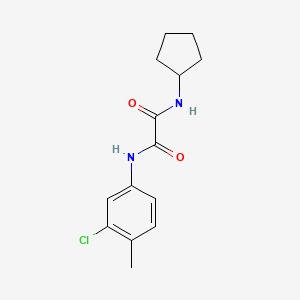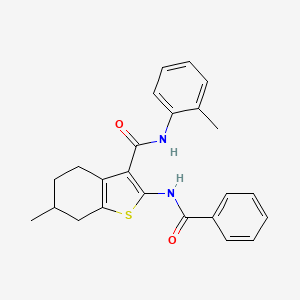![molecular formula C17H17N5O3 B5067879 2-Ethyl-6-(4-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B5067879.png)
2-Ethyl-6-(4-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-(4-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex heterocyclic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a purine-imidazole fused ring system with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-(4-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of an appropriate aldehyde with an amine to form an imine intermediate, followed by cyclization and functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of catalysts, such as acids or bases, and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-(4-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the imidazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the ring system
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imidazole ring can lead to different substituted imidazole derivatives .
Scientific Research Applications
2-Ethyl-6-(4-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases
Industry: The compound is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Ethyl-6-(4-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the disruption of viral replication in infectious diseases .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethyl-6-(4-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione include other imidazole derivatives and purine-based compounds, such as:
- 2-Methyl-4,7-dimethylimidazo[1,2-a]pyridine
- 6-(4-Hydroxyphenyl)-4,7-dimethylimidazo[1,2-a]pyrimidine
- 2-Ethyl-4,7-dimethylimidazo[1,2-a]pyrimidine .
Uniqueness
What sets this compound apart is its unique combination of substituents and fused ring system, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-ethyl-6-(4-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-4-20-15(24)13-14(19(3)17(20)25)18-16-21(13)9-10(2)22(16)11-5-7-12(23)8-6-11/h5-9,23H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOOTMFKWQALBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)O)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-methyl-3-nitrophenyl)hydrazone]](/img/structure/B5067803.png)
![1-(3,4-dichlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B5067811.png)
![2,4-DIETHYL 3-METHYL-5-{2-[(1Z)-2-OXO-1,2-DIHYDRONAPHTHALEN-1-YLIDENE]HYDRAZIN-1-YL}THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B5067815.png)
![3-nonyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5067825.png)
![(3S,4S)-1-[(5-methoxy-2-pyrazol-1-ylphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5067841.png)
![(5Z)-5-[[4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5067856.png)
![ethyl 4-[(5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5067862.png)
![(1R*,5S*)-6-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5067870.png)
![4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]-3-chlorophenyl]-2-chlorophenyl]benzenesulfonamide](/img/structure/B5067882.png)

![3-CYCLOHEXYL-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PROPANONE](/img/structure/B5067884.png)


![2-(isoquinolin-5-yloxymethyl)-N-[(2-methoxyphenyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5067900.png)
